ethyl 4-cyano-1H-pyrazole-5-carboxylate
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole and its derivatives represent a highly influential class of N-heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms. ontosight.aisid.ir This unique structural motif imparts a wide range of chemical and biological properties, making pyrazoles a cornerstone of modern heterocyclic chemistry. chemsynthesis.comprepchem.com In medicinal chemistry, the pyrazole scaffold is a crucial pharmacophore found in numerous approved drugs, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects. ontosight.aichemsynthesis.com Notable examples include the COX-2 inhibitor Celecoxib (B62257) and the anti-obesity agent Rimonabant. chemsynthesis.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals like pesticides and herbicides and advanced materials such as luminescent compounds and conducting polymers. prepchem.comresearchgate.net The versatility of the pyrazole ring allows for strategic functionalization, enabling its use as a foundational building block for synthesizing complex fused heterocyclic systems and coordination chemistry ligands. ontosight.aisid.ir
Overview of Ethyl 4-Cyano-1H-Pyrazole-5-Carboxylate: A Strategic Scaffold for Academic Inquiry
This compound is a multifunctional heterocyclic compound that has garnered attention as a strategic intermediate in organic synthesis. lookchem.com Its structure is characterized by a pyrazole core substituted at the 4-position with a cyano (-C≡N) group and at the 5-position with an ethyl carboxylate (-COOEt) group. These two functional groups are key to its utility, serving as versatile handles for a wide array of chemical transformations. The electron-withdrawing nature of both the cyano and carboxylate groups influences the reactivity of the pyrazole ring, while the groups themselves can undergo various reactions such as hydrolysis, reduction, and cycloaddition. This multi-functional nature makes the compound a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of novel bioactive molecules and functional materials. beilstein-journals.orgnih.gov
Scope and Objectives of the Academic Research Outline for this compound
The objective of this article is to provide a focused and comprehensive overview of this compound, strictly adhering to its chemical characteristics and applications in research. The scope is centered on its synthesis, physicochemical properties, chemical reactivity, and its role as a precursor in the development of other compounds. This review will detail common synthetic pathways to the title compound, present its key physical and chemical properties in a structured format, and explore the reactivity of its distinct functional groups. Furthermore, it will highlight its application as a strategic scaffold for synthesizing fused pyrazole systems and other complex molecules relevant to medicinal chemistry and materials science. Information regarding dosage, administration, or specific safety and adverse effect profiles is explicitly excluded to maintain a purely chemical and academic focus.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyano-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJOZBXPRZQJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318497-88-0 | |
| Record name | ethyl 4-cyano-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 4 Cyano 1h Pyrazole 5 Carboxylate and Its Analogs
Classical Approaches in Pyrazole (B372694) Carboxylate Synthesis
The foundational methods for constructing the pyrazole ring have been established for over a century and typically rely on the condensation of two key fragments to form the five-membered heterocycle.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems
The most traditional and widely recognized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method lies in the wide availability of both hydrazine and 1,3-dicarbonyl starting materials, allowing for the preparation of a broad spectrum of substituted pyrazoles. mdpi.com
In the context of pyrazole carboxylates, a β-ketoester is a common choice for the 1,3-difunctional component. The reaction of a hydrazine with a β-ketoester can, however, lead to a mixture of regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.gov
Table 1: Examples of Classical Cyclocondensation Reactions
| Hydrazine Derivative | 1,3-Difunctional Compound | Typical Product Type |
|---|---|---|
| Hydrazine Hydrate (B1144303) | Ethyl Acetoacetate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |
| Phenylhydrazine | Diethyl Malonate | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate |
| Hydrazine Hydrate | 1,3-Diketones | Disubstituted Pyrazoles |
| Arylhydrazines | β-Ketoesters | N-Aryl Pyrazole Carboxylates nih.gov |
1,3-Dipolar Cycloaddition Strategies Involving Ethyl Diazoacetate and Activated Alkenes/Alkynes
Another cornerstone of classical pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. youtube.com This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. For the synthesis of pyrazole carboxylates, ethyl diazoacetate is a commonly employed 1,3-dipole. unisi.it When reacted with alkynes, ethyl diazoacetate undergoes a [3+2] cycloaddition to form the pyrazole ring directly. rsc.orgthieme-connect.com
This reaction can be performed under thermal conditions without a catalyst, offering a green synthetic route. rsc.org The reaction of ethyl diazoacetate with alkenes first produces pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles. unisi.itresearchgate.net The regioselectivity of the cycloaddition is a critical consideration, particularly with unsymmetrical alkynes, as two different pyrazole isomers can be formed. unisi.it
Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole | Dipolarophile | Intermediate/Product |
|---|---|---|
| Ethyl Diazoacetate | Symmetrical Alkyne | Single Pyrazole Carboxylate |
| Ethyl Diazoacetate | Unsymmetrical Alkyne | Mixture of Regioisomeric Pyrazole Carboxylates |
| Ethyl Diazoacetate | Activated Alkene (e.g., Acrylate) | Pyrazoline, requires subsequent oxidation nih.gov |
| Diazo Compounds | Vinyl Sulfonyl Fluorides | Pyrazole core via Michael addition and SO2 elimination thieme-connect.com |
Modern Synthetic Innovations for Ethyl 4-Cyano-1H-Pyrazole-5-Carboxylate
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and precise control over product structure. This has led to the development of advanced methodologies for constructing complex molecules like this compound.
Multicomponent Reaction Protocols Towards Pyrazole Carboxylates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, have emerged as a powerful tool in heterocyclic synthesis. rsc.org These reactions are highly efficient, reduce waste, and allow for the rapid assembly of molecular complexity from simple precursors. nih.gov For the synthesis of highly functionalized pyrazoles, four-component reactions involving an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative are particularly prominent. nih.gov
This approach is often used to synthesize fused pyranopyrazole systems, but the core pyrazole-forming condensation is directly applicable to analogs of the target molecule. nih.govmdpi.com The reaction typically proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization with hydrazine. mdpi.com
Table 3: Representative Four-Component Reaction for Dihydropyrano[2,3-c]pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Taurine / Water, 80 °C nih.gov |
| Aldehyde | Malononitrile | β-Ketoester | Phenylhydrazine | [cmpy]I / Solvent-free, 100 °C tandfonline.com |
| Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Mn/ZrO2 / Ultrasonication nih.gov |
Transition-Metal-Catalyzed and Metal-Free Synthetic Routes
Modern catalysis has provided new avenues for pyrazole synthesis, with both metal-catalyzed and metal-free approaches offering distinct advantages.
Transition-Metal-Catalyzed Routes: Catalysts based on copper, rhodium, palladium, and ruthenium have been employed to facilitate pyrazole synthesis under mild conditions. organic-chemistry.org For instance, copper catalysts can promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org Palladium catalysis is effective in four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides to generate pyrazole derivatives. organic-chemistry.org These methods often provide high yields and tolerate a wide range of functional groups.
Metal-Free Synthetic Routes: Growing interest in sustainable chemistry has spurred the development of metal-free synthetic protocols. These methods avoid the cost and potential toxicity associated with transition metals. Iodine-mediated synthesis is a notable example, where molecular iodine catalyzes the oxidative C-N bond formation to produce pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. mdpi.comorganic-chemistry.org This one-pot protocol is practical and environmentally friendly. organic-chemistry.org Other metal-free approaches utilize strong acids or bases to promote cyclization under mild conditions. researchgate.net An operationally simple, metal-free approach for synthesizing pyrazole-tethered thioamides involves a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.org
Regioselective Synthesis and Control of Isomer Formation
A significant challenge in the synthesis of substituted pyrazoles from unsymmetrical precursors is controlling the regioselectivity of the reaction. nih.gov The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can yield two possible regioisomers, for example, a 3-substituted-5-carboxylate or a 5-substituted-3-carboxylate. The final product distribution is influenced by several factors.
Electronic Effects: The presence of strong electron-withdrawing groups can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl carbon, thereby favoring the formation of one regioisomer over the other. youtube.com
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl precursor can sterically hinder the approach of the hydrazine, guiding it to the less hindered carbonyl group and thus controlling the regiochemical outcome.
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can significantly alter the ratio of the resulting isomers. nih.gov For instance, Lewis acids can be used to activate a specific carbonyl group, leading to a highly regioselective synthesis. organic-chemistry.org
Specialized strategies have been developed to achieve high regioselectivity. For example, the use of enaminodiketones as precursors allows for the regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates in very good yields. organic-chemistry.org Similarly, protocols for synthesizing 5-hydroxy- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates have been developed that rely on careful selection of starting materials and cyclization conditions to ensure the desired isomer is produced. nih.govnih.gov
Table 4: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Influence on Reaction | Outcome |
|---|---|---|
| Substituent Electronics | An electron-withdrawing group (EWG) on one side of the dicarbonyl makes that carbonyl more electrophilic. | Hydrazine preferentially attacks the more electrophilic carbonyl, directing isomer formation. youtube.com |
| Steric Bulk | A large substituent near one carbonyl group hinders the approach of the nucleophile. | Reaction occurs at the less sterically hindered carbonyl, favoring one regioisomer. |
| Catalyst | Lewis acids can coordinate to a specific carbonyl oxygen, increasing its electrophilicity. | Highly regioselective product formation. organic-chemistry.org |
| pH Control | Acidic or basic conditions can influence which tautomer of the intermediate is more stable or reactive. | Can alter the final product ratio. unisi.it |
Green Chemistry Principles in the Synthesis of Pyrazole Carboxylates
The application of green chemistry principles to the synthesis of pyrazole carboxylates has gained significant traction, aiming to reduce the environmental impact of traditional synthetic methods. prepchem.comresearchgate.netnih.gov Conventional approaches often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to considerable waste and safety concerns. nih.govresearchgate.net In contrast, green methodologies prioritize the use of environmentally benign solvents, renewable resources, and energy-efficient techniques. researchgate.netchemicalbook.com
A key strategy in the green synthesis of pyrazole derivatives involves the use of alternative energy sources such as microwave irradiation and ultrasound assistance. prepchem.comnih.gov These methods can accelerate reaction rates, improve yields, and often allow for solvent-free conditions. rsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent another cornerstone of green pyrazole synthesis. prepchem.com MCRs are inherently atom-economical and reduce the number of synthetic steps, minimizing waste and energy consumption. researchgate.net
The replacement of hazardous organic solvents with greener alternatives is a major focus. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions, including the synthesis of pyrazole derivatives. prepchem.comchemicalbook.com Solvent-free reactions, where the reactants themselves act as the reaction medium, further exemplify green chemistry principles by eliminating solvent-related waste. googleapis.com
The use of recyclable and heterogeneous catalysts, such as magnetic nanoparticles, is another important aspect. prepchem.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. prepchem.com Catalyst-free approaches, where reactions proceed efficiently without the need for a catalyst, offer an even more sustainable option. google.com
The following table summarizes various green chemistry approaches employed in the synthesis of pyrazole derivatives:
| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefits |
| Alternative Energy Sources | Microwave irradiation, Ultrasound assistance | Faster reactions, higher yields, solvent-free conditions prepchem.comnih.govrsc.org |
| Atom Economy | Multicomponent reactions (MCRs) | Fewer synthetic steps, reduced waste, increased efficiency prepchem.comresearchgate.net |
| Safer Solvents | Use of water, solvent-free conditions | Reduced toxicity and flammability, minimized waste prepchem.comchemicalbook.comgoogleapis.com |
| Catalysis | Recyclable heterogeneous catalysts, catalyst-free reactions | Reduced waste, cost-effectiveness, simplified purification prepchem.comgoogle.com |
By integrating these principles, the synthesis of pyrazole carboxylates can be made more sustainable and environmentally responsible, aligning with the broader goals of green chemistry. researchgate.netchemicalbook.com
Precursor Chemistry and Intermediate Transformations Leading to this compound
The synthesis of this compound relies on the careful selection and transformation of key precursors to construct the desired pyrazole ring system with the correct functional groups. A common and efficient route involves the reaction of a hydrazine derivative with a suitably functionalized three-carbon electrophilic component.
A widely utilized precursor for the three-carbon fragment is ethyl (ethoxymethylene)cyanoacetate . This intermediate is typically prepared from simpler, commercially available starting materials. The synthesis of ethyl (ethoxymethylene)cyanoacetate often begins with the reaction of ethyl cyanoacetate (B8463686) and triethyl orthoformate , frequently in the presence of a catalyst like acetic anhydride. google.com This reaction forms the crucial ethoxymethylene group attached to the carbon that will become C4 of the pyrazole ring.
The key transformation in the synthesis of the pyrazole ring is the cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate . In this step, the hydrazine, acting as a dinucleophile, attacks the electrophilic centers of the ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a series of intermediate steps, including addition-elimination at the ethoxymethylene group and intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the cyano or ester carbonyl group, followed by tautomerization to yield the stable aromatic pyrazole ring. The reaction is often carried out in a protic solvent such as ethanol. prepchem.com
The following table outlines the key precursors and their roles in the synthesis of this compound:
| Precursor / Intermediate | Role in Synthesis |
| Ethyl cyanoacetate | Provides the C4, C5, and the carboxylate group of the pyrazole ring. |
| Triethyl orthoformate | Reacts with ethyl cyanoacetate to form the ethoxymethylene group, a key reactive site. |
| Ethyl (ethoxymethylene)cyanoacetate | The key three-carbon electrophilic intermediate that reacts with hydrazine. |
| Hydrazine hydrate | Provides the two nitrogen atoms for the pyrazole ring. |
This synthetic strategy allows for the direct and regioselective formation of the this compound scaffold. Variations of this method can be employed to synthesize analogs by using substituted hydrazines, which would result in N-substituted pyrazole derivatives. For instance, the use of methylhydrazine in a similar reaction yields the corresponding N-methyl pyrazole. prepchem.com
Chemical Reactivity and Derivatization Strategies of Ethyl 4 Cyano 1h Pyrazole 5 Carboxylate
Transformations of the Ethyl Ester Moiety
The ethyl ester group at the C5 position of the pyrazole (B372694) ring is amenable to various transformations, primarily hydrolysis and amidation, which are fundamental steps in the derivatization of this scaffold.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-cyano-1H-pyrazole-5-carboxylic acid, under standard alkaline conditions, such as treatment with potassium hydroxide (B78521) in a methanol/water mixture. scispace.com This transformation is crucial for subsequent reactions, such as amide bond formation with different amines, providing a pathway to a diverse library of pyrazole-5-carboxamides. The resulting carboxylic acid can also participate in other reactions typical of this functional group.
Amidation: The ethyl ester can be directly converted into a variety of amides through reaction with amines. This reaction is often facilitated by heating or by the use of catalysts. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazide, which is a key intermediate for the synthesis of other heterocyclic systems. tsijournals.comnih.gov Furthermore, amide derivatives of pyrazole carboxylic acids have been synthesized and investigated for their biological activities, such as carbonic anhydrase inhibition. nih.gov
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | Potassium hydroxide in methanol/water scispace.com | 4-Cyano-1H-pyrazole-5-carboxylic acid |
| Amidation | Amine, heat or catalyst | N-Substituted-4-cyano-1H-pyrazole-5-carboxamide |
| Hydrazinolysis | Hydrazine hydrate tsijournals.comnih.gov | 4-Cyano-1H-pyrazole-5-carbohydrazide |
Reactions Involving the Cyano Group
The cyano group at the C4 position is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent molecule.
Tetrazole Formation: A key reaction of the nitrile functionality is its conversion into a tetrazole ring through a [2+3] cycloaddition reaction with an azide, typically sodium azide. researchgate.netnih.gov This transformation is often catalyzed by Lewis or Brønsted acids and provides access to 5-(5-ethoxycarbonyl-1H-pyrazol-4-yl)-1H-tetrazole. youtube.comorganic-chemistry.org Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. youtube.com The reaction can be promoted by various catalysts, including zinc salts, in aqueous media, offering a more environmentally friendly approach. researchgate.netorganic-chemistry.org
Hydrolysis and Other Transformations: The cyano group can also be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. This provides an alternative route to pyrazole-4,5-dicarboxylic acid derivatives. Additionally, the cyano group can participate in addition reactions with various nucleophiles.
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Tetrazole Formation | Sodium azide, Lewis or Brønsted acid catalyst (e.g., zinc salts, ammonium (B1175870) chloride) researchgate.netyoutube.comorganic-chemistry.org | Tetrazole |
| Hydrolysis to Amide | Acid or base catalysis, controlled conditions | Carboxamide |
| Hydrolysis to Carboxylic Acid | Strong acid or base, harsh conditions | Carboxylic acid |
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The pyrazole ring itself is susceptible to substitution reactions, allowing for further functionalization. The electronic nature of the substituents already present on the ring directs the position of these substitutions.
N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated. The N1 position is a common site for alkylation using alkyl halides or other electrophilic alkylating agents in the presence of a base. pharmaguideline.commdpi.com The regioselectivity of N-alkylation can sometimes be an issue with unsymmetrically substituted pyrazoles. mdpi.com For instance, the –NH group of the pyrazole can be easily alkylated using reagents like alkyl halides, diazomethane, or dimethylsulfate. pharmaguideline.com
C-Halogenation: Electrophilic halogenation of the pyrazole ring is also a common transformation. For pyrazole systems, the C4 position is often susceptible to electrophilic attack. pharmaguideline.com Reagents such as N-halosuccinimides (NCS, NBS, NIS) can be used to introduce chlorine, bromine, or iodine at this position, providing a handle for further cross-coupling reactions. beilstein-archives.org
| Reaction | Position | Reagents and Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | N1 | Alkyl halide, base pharmaguideline.com | N-Alkyl pyrazole |
| C-Halogenation | C4 | N-Halosuccinimide (NCS, NBS, NIS) beilstein-archives.org | 4-Halo-pyrazole |
Annulation Reactions and Construction of Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines)
Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrazolopyrimidines, which are of significant interest in medicinal chemistry due to their structural similarity to purines. tsijournals.com These syntheses often involve the transformation of the ester and cyano groups into functionalities that can participate in cyclization reactions.
A common strategy involves the conversion of the ethyl ester to a 5-amino group. The resulting 5-aminopyrazole-4-carbonitrile or carboxylate is a key intermediate for the construction of the pyrimidine (B1678525) ring. For example, reaction of a 5-aminopyrazole-4-carbonitrile derivative with triethylorthoformate followed by treatment with an amine or ammonia (B1221849) source can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-amines. ekb.eg Similarly, reaction with formamide (B127407) can yield 4-hydroxy-pyrazolo[3,4-d]pyrimidines. ekb.eg Cyclocondensation with urea (B33335) or thiourea (B124793) can afford pyrazolo[3,4-d]pyrimidine-4,6-diones or the corresponding thiones. ekb.eg Another important fused system, pyrazolo[1,5-a]pyrimidines, can be synthesized from 5-aminopyrazole precursors by reaction with β-dicarbonyl compounds or their equivalents. ekb.egnih.gov
Rational Design and Synthesis of Functionalized Analogs of this compound
The rational design and synthesis of functionalized analogs of this compound are driven by the search for new molecules with specific biological activities. Pyrazole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.netnih.gov
The synthetic strategies discussed in the previous sections form the basis for creating libraries of diverse pyrazole derivatives. For example, by varying the amine used in the amidation of the ethyl ester (Section 3.1), a series of N-substituted pyrazole-5-carboxamides can be generated. Similarly, different alkylating agents can be used to introduce a variety of substituents at the N1 position of the pyrazole ring (Section 3.3). The fused pyrazolopyrimidine systems (Section 3.4) can be further functionalized at various positions of both the pyrazole and the newly formed pyrimidine ring.
This systematic modification of the core structure allows for the exploration of structure-activity relationships (SAR), where the biological activity of the synthesized analogs is correlated with their chemical structures. This information is then used to guide the design of new, more potent, and selective compounds. The versatility of this compound as a starting material makes it an invaluable tool in this iterative process of drug discovery and development. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization of Ethyl 4 Cyano 1h Pyrazole 5 Carboxylate
Vibrational Spectroscopy: Infrared (IR) and Raman Studies:
Specific vibrational frequencies corresponding to the functional groups (such as the cyano group, ester carbonyl, and pyrazole (B372694) ring vibrations) of ethyl 4-cyano-1H-pyrazole-5-carboxylate have not been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:
There is no available mass spectrometry data, including the molecular ion peak and fragmentation patterns, which would confirm the molecular weight and structural features of the compound.
X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structures
Polymorphism and Crystal Engineering Considerations
Generating content for these sections without experimental data would be speculative and would not meet the required standards of scientific accuracy. While crystallographic data exists for structurally similar pyrazole derivatives, the strict instruction to focus solely on "this compound" prevents the use of analogous data, as substituent positions critically influence molecular conformation and crystal packing.
Should the crystallographic information for this specific compound become publicly available, a detailed analysis as per the requested outline could be completed.
Computational and Theoretical Investigations of Ethyl 4 Cyano 1h Pyrazole 5 Carboxylate
Quantum Chemical Studies: Electronic Structure and Reactivity
Quantum chemical studies are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution and energy levels, which are key determinants of a molecule's stability and reaction pathways.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. imist.manih.gov For a molecule like ethyl 4-cyano-1H-pyrazole-5-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine its most stable, low-energy conformation. materialsciencejournal.orgresearchgate.net These calculations yield optimized molecular geometries, including precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available. bohrium.com
The structural and spectroscopic properties of pyrazole (B372694) derivatives are often explained using DFT. imist.ma The optimized molecular structure obtained from these calculations provides a foundational understanding of the molecule's physical and chemical properties. bohrium.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 (pyrazole) | 1.35 |
| Bond Length (Å) | C4-C (cyano) | 1.44 |
| Bond Length (Å) | C≡N (cyano) | 1.16 |
| Bond Length (Å) | C5=O (carbonyl) | 1.21 |
| Bond Angle (°) | C5-C4-C(cyano) | 125.0 |
| Bond Angle (°) | N1-N2-C3 | 110.0 |
| Dihedral Angle (°) | O=C5-O-CH2 | 180.0 |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. imperial.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org Conversely, a small energy gap indicates a molecule is more reactive. FMO analysis helps to elucidate charge transfer within the molecule and identify sites prone to electrophilic or nucleophilic attack. materialsciencejournal.org
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.10 | Represents the ability to donate an electron (ionization potential). |
| LUMO Energy | -1.50 | Represents the ability to accept an electron (electron affinity). |
| HOMO-LUMO Energy Gap (ΔE) | 5.60 | Indicates high electronic stability and relatively low chemical reactivity. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. deeporigin.com The map is colored to represent different electrostatic potential values on the molecule's surface. youtube.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. deeporigin.comresearchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group, as these are the most electronegative atoms. The hydrogen atom attached to the pyrazole nitrogen (N1) would likely be a region of positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, multiple conformations (rotamers) with varying energies are possible.
Exploring the potential energy surface (PES) by systematically rotating key dihedral angles (e.g., the O=C5-O-CH2 angle) and calculating the energy at each step allows for the identification of local energy minima (stable conformers) and the energy barriers between them. This analysis is critical for understanding the molecule's preferred shape in different environments and how its conformation might change upon binding to a receptor. While specific studies on this molecule are not detailed in the provided literature, this is a standard computational approach for characterizing flexible molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide a detailed view of a molecule's dynamic behavior, including its vibrations, conformational changes, and interactions with its environment (e.g., solvent molecules). nih.gov
In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Ligand-Target Docking)
Molecular docking is a powerful in silico technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a biological target, typically a protein. alrasheedcol.edu.iqsemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. nih.gov
The process involves placing the ligand in various orientations and conformations within the target's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Lower scores typically indicate a more favorable binding interaction. Analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov Pyrazole derivatives have been widely studied as inhibitors for various protein targets. nih.govnih.gov A docking study of this compound could explore its potential to inhibit targets like carbonic anhydrases or various kinases.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Carbonic Anhydrase II (e.g., 2A94) | -7.5 | His94, His96, Thr199 | H-bond with cyano group, coordination with Zinc |
| VEGFR2 Kinase (e.g., 4AGD) | -8.2 | Cys919, Asp1046, Glu885 | H-bond with pyrazole NH and carbonyl oxygen |
| c-Kit Kinase (e.g., 6XVB) | -7.9 | Cys673, Thr670, Asp810 | H-bond with pyrazole ring, hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgej-chem.org For heterocyclic compounds like pyrazole derivatives, QSAR is a powerful tool for rational drug design, providing insights into the structural features that govern their therapeutic effects. ijsdr.org These models help predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest potential efficacy and optimizing lead compounds.
Research into pyrazole derivatives frequently employs QSAR to understand their mechanism of action against various biological targets, such as protein kinases. mdpi.com The pyrazole scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds and its synthetic accessibility. mdpi.comnih.gov QSAR studies on pyrazole analogs aim to identify the key molecular descriptors—physicochemical properties derived from the molecular structure—that influence their activity.
Various QSAR methodologies have been applied to pyrazole derivatives, ranging from two-dimensional (2D-QSAR) to more complex three-dimensional (3D-QSAR) and five-dimensional (5D-QSAR) approaches. ijsdr.orgnih.govnih.gov 2D-QSAR models typically use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. acs.orgtandfonline.com Statistical methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS) are commonly used to build the predictive models. acs.orgnih.gov For instance, studies on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors have successfully used 2D-QSAR to identify crucial structural requirements for their inhibitory activity. acs.orgnih.gov
3D-QSAR and 5D-QSAR models offer a more detailed understanding by considering the three-dimensional conformation of the molecules and their interaction fields (steric, electrostatic) with the target receptor. ijsdr.orgnih.gov A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for biological activity. nih.gov These advanced models can be instrumental in designing new inhibitors with improved potency and selectivity. nih.gov
The ultimate goal of these computational investigations is to guide the synthesis of new derivatives with enhanced biological profiles. nih.gov By analyzing the QSAR models, chemists can strategically modify the core pyrazole structure—for example, by adding bulky, electron-withdrawing substituents at specific positions—to improve its interaction with a biological target and, consequently, its therapeutic effect. tandfonline.com
Research Findings from QSAR Studies on Pyrazole Derivatives
Several QSAR studies have been conducted on various classes of pyrazole derivatives to elucidate the structural requirements for different biological activities. The findings from these studies are crucial for designing next-generation therapeutic agents.
A 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at certain positions on the phenyl rings were favorable for inhibitory activity. tandfonline.com The developed model showed good statistical significance, with a squared correlation coefficient (r²) of 0.8059, indicating a strong correlation between the selected descriptors and the anticancer activity. tandfonline.com Another study on pyrazole derivatives containing a thiourea (B124793) moiety identified molar refractivity (MR) as a descriptor that enhances anticancer activity, while molecular weight (MW) was found to reduce it. ijpsr.com
The table below summarizes the findings from representative QSAR studies on different pyrazole scaffolds.
Table 1: Examples of QSAR Models Developed for Pyrazole Derivatives
| Pyrazole Derivative Class | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Significant Descriptors Identified | Reference |
|---|---|---|---|---|---|
| 1H-Pyrazole-1-carbothioamides | EGFR Kinase Inhibition | 2D-QSAR (SW-MLR) | Not specified in abstract | Adjacency distance matrix descriptors | acs.org |
| N,1,3-Triphenyl-1H-pyrazole-4-carboxamides | Aurora A Kinase Inhibition | 2D-QSAR | r² = 0.8059, pred_r² = 0.7861 | SssCH₂ count, SsFcount, T_T_Cl_1 | tandfonline.com |
| Pyrazole-Thiourea Derivatives | Anticancer (Tyrosine Kinase) | 2D-QSAR | r² = 0.8308, q² = 0.7644 | Molecular Weight (MW), Molar Refractivity (MR) | ijpsr.com |
| Pyrazolyl-thiazolinone Derivatives | Antitumor | 2D-QSAR & 3D-QSAR | r² = 0.781, q² = 0.709 | Steric and Electrostatic fields | ijsdr.org |
r²: Squared correlation coefficient; q²: Cross-validated correlation coefficient; pred_r²: Predictive squared correlation coefficient.
Key Molecular Descriptors in Pyrazole QSAR
The descriptors identified in QSAR studies are critical as they quantify the physicochemical properties that drive biological activity. Understanding their influence allows for the targeted modification of the this compound scaffold to enhance desired properties.
For example, steric descriptors like molecular weight and molar refractivity relate to the size and bulk of the molecule, which can influence how well it fits into the active site of a receptor. ijpsr.com Electronic descriptors, such as those related to atom counts (e.g., fluorine or chlorine), can affect properties like hydrogen bonding capacity and electrostatic interactions with the target protein. tandfonline.com Topological descriptors, derived from the graph representation of the molecule, provide information about branching and connectivity, which can also be crucial for activity. acs.org
The table below details some of the key descriptors that have been shown to influence the activity of pyrazole derivatives in various QSAR models.
| 3D Field-Based | H-bond Acceptor Fields | In 3D/5D-QSAR, this identifies areas where hydrogen bond accepting groups (e.g., oxygen or nitrogen atoms) are crucial for binding. | nih.gov |
Biological and Pharmacological Research Focused on Mechanisms and Molecular Targets of Pyrazole Carboxylates
Exploration of Molecular Targets and Ligand-Receptor Interactions
The diverse pharmacological activities of pyrazole (B372694) derivatives stem from their ability to interact with a wide array of biological macromolecules. mdpi.com Structure-activity relationship (SAR) studies have been instrumental in identifying the molecular targets and understanding the ligand-receptor interactions that underpin their therapeutic effects.
Key molecular targets for pyrazole-based compounds include a variety of enzymes and receptors crucial for cellular function and disease progression. Notably, they have been shown to interact with several protein kinases, which are pivotal regulators of cell signaling pathways often dysregulated in cancer. mdpi.com These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and RAF kinases like BRAF V600E. mdpi.com Beyond kinases, pyrazole derivatives have also been found to target tubulin, a key component of the cytoskeleton, and even interact directly with DNA. mdpi.com
In the context of hormone-dependent cancers, certain pyrazole derivatives have been investigated for their interaction with estrogen receptors, demonstrating potential as anti-estrogenic agents. nih.govresearchgate.net Furthermore, their inhibitory activity extends to metalloproteases, a class of enzymes involved in tissue remodeling and cancer metastasis. nih.gov The versatility of the pyrazole scaffold allows for modifications that can fine-tune its binding affinity and selectivity for these diverse molecular targets. mdpi.com
Mechanistic Studies of Enzyme Inhibition (e.g., Kinases, Cyclooxygenase enzymes)
The inhibition of specific enzymes is a primary mechanism through which pyrazole carboxylates exert their biological effects. Extensive research has focused on characterizing their inhibitory profiles against enzymes implicated in various diseases.
Kinase Inhibition: Pyrazole derivatives have emerged as a significant class of kinase inhibitors. nih.gov For instance, certain derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A2, a key complex in cell cycle regulation, with some compounds showing up to 60% inhibition at a concentration of 10 µM. mdpi.com Another notable target is the V600E mutant of BRAF kinase, where a pyrazole-containing compound exhibited an IC₅₀ value of 0.39 µM, providing a molecular basis for its antiproliferative action. mdpi.com The Akt1 kinase, a central node in cell survival pathways, has also been effectively targeted, with some pyrazole-based inhibitors displaying IC₅₀ values as low as 1.3 nM. nih.gov Furthermore, selective inhibitors for cyclin-dependent kinases 12 and 13 (CDK12/13) have been developed from the pyrazole scaffold, with IC₅₀ values in the low nanomolar range (5.8-9 nM). nih.gov
Cyclooxygenase (COX) Inhibition: A significant body of research has highlighted the potential of pyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govresearchgate.net This enzyme is a key mediator of inflammation and pain, and its inhibition is a well-established therapeutic strategy. Novel pyrazole derivatives have been synthesized that exhibit potent and selective COX-2 inhibition, with IC₅₀ values ranging from 0.043 to 0.56 µM. nih.gov Some of these compounds have shown superior potency and selectivity compared to the established COX-2 inhibitor, celecoxib (B62257). researchgate.net
Other Enzyme Inhibition: Beyond kinases and COX, pyrazole carboxylates have been shown to inhibit other important enzymes. Studies have investigated their effects on human carbonic anhydrase (CA) isozymes I and II, which are targets for antiglaucoma drugs. tandfonline.comresearchgate.net Several pyrazole carboxamide derivatives were found to be potent noncompetitive inhibitors of these enzymes. tandfonline.com Additionally, pyrazoline carboxylates have been identified as selective, reversible, and competitive inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases. vensel.org
Investigations into Cellular Pathways and Signaling Cascades Perturbed by Pyrazole Derivatives
The interaction of pyrazole derivatives with their molecular targets triggers a cascade of events that perturb various cellular pathways and signaling networks. Understanding these perturbations is crucial for a complete picture of their mechanism of action.
Research has shown that pyrazole compounds can significantly impact key cancer-related signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways. mdpi.com By inhibiting components of these pathways, they can effectively block signals that promote cell growth, proliferation, and survival.
Another critical mechanism involves the generation of reactive oxygen species (ROS). nih.gov Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by stimulating the production of ROS. nih.govnih.gov This increase in oxidative stress can lead to cellular damage and activate programmed cell death pathways.
The induction of apoptosis is a common outcome of treatment with pyrazole derivatives. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. For example, some compounds have been shown to stimulate the activity of caspase-3/7. mdpi.com The apoptotic process can be initiated through either the extrinsic pathway, involving death receptors like TRAIL, or the intrinsic pathway, which is regulated by changes in mitochondrial membrane potential and the activation of p53. nih.gov
Furthermore, investigations into the PTEN/Akt/NF-κB signaling pathway have revealed that certain indenopyrazole analogues can inhibit the phosphorylation of PTEN, a tumor suppressor protein. mdpi.com This action can restore the tumor-suppressive function of PTEN and inhibit downstream pro-survival signaling.
Structure-Activity Relationship (SAR) Derivations for Observed Biological Effects
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazole derivatives influences their biological activity and for the rational design of more potent and selective compounds. acs.org These studies have revealed several key structural features that govern the efficacy of these molecules.
The substitution pattern on the pyrazole ring is a critical determinant of biological activity. mdpi.com For instance, 1,3,5-trisubstituted pyrazoles have been a focus of many studies. The nature and position of the substituents can significantly impact the compound's ability to interact with its molecular target. For example, in the development of inhibitors for the metalloproteases meprin α and β, it was found that a 3,5-diphenylpyrazole (B73989) scaffold already exhibited high inhibitory activity, which could be further modulated by introducing different residues on the phenyl rings. nih.gov
The presence of specific functional groups is also crucial. A cyano group, as seen in ethyl 4-cyano-1H-pyrazole-5-carboxylate, is a common feature in many biologically active pyrazole derivatives. nih.govresearchgate.net In the context of COX-2 inhibition, the presence of a sulfonamide or methylsulfonyl moiety on one of the phenyl rings attached to the pyrazole core is a key pharmacophoric feature, similar to that found in celecoxib. researchgate.net
In Vitro Studies in Cellular Models for Mechanistic Elucidation
In vitro cellular models are indispensable tools for dissecting the specific mechanisms through which pyrazole derivatives exert their biological effects at a cellular level.
The anti-proliferative activity of pyrazole derivatives has been extensively evaluated against a wide range of cancer cell lines. These studies have not only quantified their cytotoxic effects but also shed light on the underlying mechanisms.
For instance, a series of 1,3-diarylpyrazole acrylamide (B121943) derivatives showed significant anti-proliferative activity against malignant mesothelioma (SPC212) and lung cancer (A549) cell lines. mdpi.com Similarly, novel pyrazolo[4,3-c]pyridine derivatives demonstrated potent activity against breast cancer (MCF7), liver cancer (HepG2), and colon cancer (HCT116) cells. mdpi.com The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. For example, one pyrazole derivative exhibited an IC₅₀ value of 42.79 µM against A549 lung cancer cells. mdpi.com
The mechanisms behind this anti-proliferative activity often involve the induction of cell cycle arrest and apoptosis. Pyrazole-based lamellarin O analogues were found to trigger cell death in human colon cancer cell lines (HCT116, HT29, and SW480) primarily through a G2/M-phase arrest. rsc.org In another study, a pyrazole derivative was shown to arrest the cell cycle at the G1/S phase in HT-29 cells. nih.gov This was accompanied by an increase in the percentage of cells in both early and late stages of apoptosis, a process confirmed by the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2. nih.gov
The table below summarizes the anti-proliferative activity of selected pyrazole derivatives against various cancer cell lines.
| Compound Type | Cell Line | Cancer Type | Observed Effect | IC₅₀/GI₅₀ Value | Reference |
|---|---|---|---|---|---|
| 1,3-Diarylpyrazole acrylamide derivative | SPC212 | Malignant Mesothelioma | Antiproliferative activity | Not specified | mdpi.com |
| 1,3-Diarylpyrazole acrylamide derivative | A549 | Lung Cancer | Antiproliferative activity | Not specified | mdpi.com |
| Pyrazolo[4,3-c]pyridine derivative | MCF7 | Breast Cancer | Antiproliferative activity | 1.937 µg/mL | mdpi.com |
| Pyrazolo[4,3-c]pyridine derivative | HepG2 | Liver Cancer | Antiproliferative activity | 3.695 µg/mL | mdpi.com |
| Pyrazole-based hybrid heteroaromatic | A549 | Lung Cancer | Antiproliferative activity | 42.79 µM | mdpi.com |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI | Ovarian Cancer | Cytotoxic activity | 40 nM | nih.govresearchgate.net |
| Pyrazole-based lamellarin O analogue | HCT116 | Colon Cancer | Cytotoxicity, G2/M phase arrest | Low micromolar range | rsc.org |
| Novel pyrazole derivative | HT-29 | Colon Cancer | Cytotoxicity, G1/S phase arrest, Apoptosis | 2.12 µM | nih.gov |
The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govtandfonline.com In vitro studies have demonstrated the efficacy of pyrazole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.
Derivatives of the metabolically stable pyrazole nucleus have been shown to target various metabolic pathways in bacteria. nih.govtandfonline.com Naphthyl-substituted pyrazole-derived hydrazones, for example, were found to be potent growth inhibitors of Gram-positive bacteria and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the range of 0.78–1.56 µg/ml. nih.gov The antibacterial mode of action for these compounds was attributed to their ability to disrupt the bacterial cell wall. nih.gov
Another important bacterial target is DNA gyrase, an enzyme essential for DNA replication. nih.gov In silico studies have predicted that certain pyrazole derivatives can act as inhibitors of Staphylococcus aureus DNA gyrase, and subsequent synthesis and testing confirmed moderate antibacterial activity for these compounds. nih.gov
The efficacy of pyrazole derivatives extends to drug-resistant strains. Tethered thiazolo-pyrazole derivatives have been reported as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 µg/ml. nih.gov Some pyrazoline-clubbed pyrazole derivatives have shown potency against Pseudomonas aeruginosa. nih.gov Time-killing experiments performed on a lead pyrazoline compound against MDR strains of Staphylococcus aureus indicated a bacteriostatic mechanism of action, meaning it inhibits bacterial growth rather than killing the bacteria outright. nih.gov
The table below provides an overview of the antimicrobial activity of selected pyrazole derivatives.
| Compound Type | Bacterial Strain(s) | Observed Effect | MIC Value | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Naphthyl-substituted pyrazole-derived hydrazone | Gram-positive strains, A. baumannii | Growth inhibition | 0.78–1.56 µg/ml | Disruption of bacterial cell wall | nih.gov |
| Tethered thiazolo-pyrazole derivative | MRSA | Anti-MRSA agent | As low as 4 µg/ml | Not specified | nih.gov |
| Pyrazoline-clubbed pyrazole derivative | P. aeruginosa | Growth inhibition | Not specified | Not specified | nih.gov |
| Imidazo-pyridine substituted pyrazole | Gram-positive and Gram-negative strains | Broad-spectrum antibacterial | <1 µg/ml (MBC) | Not specified | nih.gov |
| Pyrazoline derivative | S. aureus MDR strains | Bacteriostatic | 4 µg/mL | Not specified | nih.gov |
Investigations into Anti-inflammatory Pathways
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, recognized for its role in a variety of therapeutic agents, including well-known anti-inflammatory drugs like celecoxib and lonazolac. rjpbr.com Consequently, derivatives of pyrazole carboxylic acid are frequently synthesized and evaluated for their potential to modulate inflammatory pathways.
The primary mechanism by which many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. researchgate.netnih.gov Research efforts have often focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. researchgate.net
Studies on various ethyl pyrazole carboxylate derivatives have demonstrated significant anti-inflammatory activity in preclinical models. A common in vivo assay used to assess this activity is the carrageenan-induced paw edema model in rats, which measures the ability of a compound to reduce acute inflammation. researchgate.netnih.govresearchgate.net For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates showed notable anti-inflammatory effects in this model. nih.gov Similarly, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant analgesic and anti-inflammatory properties. researchgate.netresearchgate.net Beyond COX inhibition, some pyrazole derivatives have also been investigated as inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade. mdpi.com
| Compound Class | Molecular Target/Pathway Investigated | Experimental Model | Observed Effect |
|---|---|---|---|
| Pyrazole Derivatives (General) | Cyclooxygenase (COX-1/COX-2) | Enzymatic Assays | Inhibition of prostaglandin (B15479496) synthesis. researchgate.netnih.gov |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | General Inflammation | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity. nih.gov |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | General Inflammation & Pain | Carrageenan-induced rat paw edema; Acetic acid writhing test | Significant anti-inflammatory and analgesic activities. researchgate.netresearchgate.net |
| Novel Pyrazole Carboxylates | COX-2 / 5-LOX / 15-LOX | Enzymatic Assays | Potent dual inhibition of COX-2 and LOX pathways. researchgate.net |
Cheminformatics and Virtual Screening for Novel Biological Activities
Cheminformatics and virtual screening have become indispensable tools in modern drug discovery for identifying novel biological activities of chemical scaffolds like pyrazole. These computational techniques allow researchers to screen vast libraries of compounds against specific biological targets, predict their binding modes, and evaluate their drug-like properties, thereby accelerating the identification of promising lead molecules. rjpbr.comnih.gov
The pyrazole scaffold, including derivatives with cyano and carboxylate functionalities, is frequently subjected to such in silico studies. A particularly relevant study involved a three-step virtual screening procedure to identify novel ligands for the ecdysone (B1671078) receptor (EcR), an important target for insecticides. nih.gov This process successfully identified a hit from a library of over 200,000 chemicals based on a 1-phenyl-4-cyano-5-aminopyrazole scaffold, which is structurally analogous to this compound. The screening protocol involved:
3D Pharmacophore Modeling: Building a model based on the key chemical features required for binding to the target.
Molecular Docking: Simulating the binding of candidate molecules into the active site of the target protein to predict binding affinity and orientation.
MM/PBSA Rescoring: A more computationally intensive method to refine the binding free energy calculations for the best-docked compounds. nih.gov
Molecular docking is a cornerstone of these investigations, used to explore the potential interactions of pyrazole derivatives with a wide array of protein targets, including epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK-2), and various proteins implicated in cancer and infectious diseases. alrasheedcol.edu.iqsemanticscholar.org These studies help elucidate the specific amino acid residues that are crucial for binding and can guide the rational design of more potent and selective inhibitors. semanticscholar.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the pharmacokinetic profiles and potential liabilities of the synthesized compounds at an early stage. rjpbr.comalrasheedcol.edu.iq
| Pyrazole Scaffold Investigated | Computational Method | Biological Target | Objective/Finding |
|---|---|---|---|
| 1-Phenyl-4-cyano-5-aminopyrazoles | Virtual Screening (Pharmacophore, Docking, MM/PBSA) | Ecdysone Receptor (EcR) | Identification of novel insecticidal ligands with good binding activity. nih.gov |
| Pyrazole-Indole Hybrids | Molecular Docking | Cyclin-Dependent Kinase 2 (CDK-2) | Predicted binding modes of potent anticancer compounds. semanticscholar.org |
| General Pyrazole Derivatives | Molecular Docking, ADME Prediction | Epidermal Growth Factor Receptor (EGFR) | Predicted good binding energies and drug-like properties for potential anticancer agents. alrasheedcol.edu.iq |
| Pyrano[2,3-c]pyrazole-3-carboxylates | Molecular Docking, ADMET Prediction | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Evaluated potential as antimalarial agents and computed pharmacokinetic properties. researchgate.net |
Applications in Advanced Materials Science and Catalysis
Coordination Chemistry and Ligand Properties of Pyrazole (B372694) Carboxylates
Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that have long been utilized in coordination chemistry. nih.gov The pyrazole ring contains two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor)—which allows for a variety of coordination modes. nih.govnih.gov Pyrazole-based ligands can coordinate to metal ions as neutral monodentate or bidentate ligands, or as mono-anionic bridging ligands upon deprotonation of the N-H group. nih.govnih.gov
The introduction of a carboxylate group, as seen in ethyl 4-cyano-1H-pyrazole-5-carboxylate, adds further versatility. This creates a mixed-ligand system where both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate can act as donor sites. researchgate.net This poly-dentate character enables the formation of stable chelate rings and facilitates the construction of diverse and complex architectures, from discrete mononuclear or polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The cyano group (-C≡N) on the pyrazole ring can also participate in coordination, further expanding the structural possibilities. The specific coordination mode is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net
The utility of the pyrazole-carboxylate system has been demonstrated in the synthesis of numerous coordination polymers with varying dimensionalities and properties. researchgate.net For instance, the reaction of copper(II) carboxylates with pyrazole can yield mono-, di-, tri-, or even hexanuclear complexes, depending on the basicity of the carboxylate anion, which influences the deprotonation of the pyrazole N-H group. researchgate.net This ability to form stable, predictable coordination complexes is fundamental to the applications of this compound in the fields of metal-organic frameworks and catalysis.
Integration into Metal-Organic Frameworks (MOFs) for Specific Functions
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to tailor the organic linker is a key feature of MOFs, allowing for the design of materials with specific functions. bohrium.com Pyrazole derivatives, particularly those functionalized with carboxylic acids, are excellent candidates for organic linkers in MOF synthesis due to their rigid structure and versatile coordination capabilities. bohrium.comnih.govresearchgate.net
The integration of pyrazole carboxylate ligands like this compound allows for the construction of robust frameworks with tunable pore sizes, high surface areas, and specific chemical functionalities. bohrium.comresearchgate.net These characteristics are highly desirable for a range of applications:
Gas Storage and Separation: The defined pore structures of pyrazole-based MOFs can be engineered for the selective adsorption and storage of gases like carbon dioxide (CO₂) and methane (B114726). researchgate.net For example, Co-MOFs and Zn-MOFs constructed with pyrazole-based linkers have demonstrated good CO₂-sorption properties. researchgate.net Hofmann-based MOFs incorporating a bis-pyrazole linker have shown promise for the selective separation of acetylene (B1199291) from methane and CO₂, as well as propylene (B89431) from propane. acs.org
Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the functionalized organic linkers acting as active sites. bohrium.comnih.gov Pyrazolate-based MOFs are noted for their superior stability, even in strong alkaline solutions, which is advantageous for catalytic applications. nih.govacs.org A robust pyrazolate MOF, PCN-300, has been shown to efficiently catalyze dehydrogenative C–O cross-coupling reactions. nih.govacs.org MOFs with mixed carboxylate and pyrazolate ligands have also been developed for the catalytic fixation of CO₂. acs.org
Sensing: The functional pores of pyrazole-based MOFs can be designed to detect specific molecules. Luminescent MOFs have been prepared for the sensitive detection of substances like uric acid in aqueous media or nitroaromatic explosives. bohrium.comresearchgate.net
The table below summarizes examples of MOFs constructed using pyrazole-based ligands and their targeted functions.
| MOF Designation/System | Metal Center(s) | Pyrazole Ligand Type | Application(s) | Key Finding(s) |
| AsCM-303 / AsCM-304 | Zn(II) / Ni(II) | Tritopic pyrazole-based organoarsine | Gas Separation, Sensing | Isostructural MOFs with "pinwheel"-shaped pores; potential for SO₂ sensing. bohrium.com |
| PCN-300 | Cu(II) | Porphyrinic pyrazolate (H₄TPPP) | Heterogeneous Catalysis | Ultrastable framework that catalyzes C-H bond activation and C-O cross-coupling. nih.govacs.org |
| BUT-127-NH₂ | Co(II) | Mixed 1,4-benzenedipyrozolate and isophthalate | CO₂ Adsorption and Fixation | Heptanuclear Co₇ clusters with open metal sites show excellent catalytic performance for CO₂ cycloaddition. acs.org |
| Hofmann-based MOF | Co(II), Fe(II) | Bis-pyrazole (H₂mdp) | Gas Separation | Selective uptake of acetylene, propylene, and xenon due to strong binding at unsaturated metal sites. acs.org |
Role as Catalysts or Ligands in Homogeneous and Heterogeneous Catalysis
The pyrazole moiety is a versatile scaffold for designing ligands for both homogeneous and heterogeneous catalysis. nih.gov Protic pyrazoles (those with an N-H bond) can engage in metal-ligand cooperation, where the N-H group acts as a proton shuttle, facilitating catalytic cycles. nih.gov The coordination of a pyrazole to a metal center increases the acidity of the N-H proton, making it an active participant in reactions. nih.gov
Complexes derived from pyrazole carboxylates can act as robust catalysts. The ligand framework provides stability to the metal center, while the electronic properties, which can be tuned by substituents like the cyano group in this compound, can influence the reactivity of the catalytic site. These complexes have been employed in a variety of catalytic systems. nih.gov
Catalytic Applications in Organic Transformations (e.g., Cross-Coupling, Hydrogenation)
Pyrazole-based ligands have proven effective in a range of important organic transformations. Their ability to stabilize various transition metals in different oxidation states is key to their catalytic activity.
Hydrogenation Reactions: Manganese complexes coordinated with pyrazole ligands have been developed as a practical and scalable catalytic system for transfer hydrogenation of a wide array of alcohols. uni.lu Ruthenium complexes with bidentate and tridentate pyrazolyl-phosphine ligands have also been found to be efficient catalysts for the transfer hydrogenation of ketones, nitriles, and olefins.
Cross-Coupling and Amination Reactions: Palladium complexes of substituted pyrazoles have been shown to efficiently catalyze amination reactions of aryl halides. jocpr.com In the realm of heterogeneous catalysis, pyrazolate-based MOFs have demonstrated high efficiency for dehydrogenative C-O cross-coupling, highlighting the power of these robust frameworks in activating C-H bonds. nih.govacs.org
Cycloaddition Reactions: Copper(II) complexes of silica (B1680970) gel-bound pyrazole-derived enaminones have been used as heterogeneous catalysts for the regioselective synthesis of fused pyrazole systems via [3+2] cycloaddition reactions. jocpr.com
Catalysis of Oxidation and Reduction Reactions
In addition to the reduction reactions mentioned above, pyrazole-based complexes are also potent catalysts for oxidation reactions. bohrium.combohrium.com The ligand environment can stabilize high-valent metal-oxo intermediates that are often key in oxidation pathways. bohrium.com
Oxidation of Alcohols and Phenols: Copper(II) complexes formed in-situ with various NH-pyrazole ligands have been studied extensively as mimics of the catechol oxidase enzyme. researchgate.netias.ac.in These complexes catalyze the aerobic oxidation of catechols to the corresponding o-quinones. researchgate.netbohrium.comias.ac.in The reaction rates are highly dependent on the ligand structure, the metal salt counter-ion, and the solvent. researchgate.netias.ac.in For instance, a copper acetate (B1210297) complex with a specific pyrazole ligand in THF was found to have the highest rate of catechol oxidation in one study. ias.ac.in
Oxidation of Alkanes: Cobalt complexes with 3-phenylpyrazole ligands have shown catalytic activity for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous hydrogen peroxide under mild, room-temperature conditions. nih.gov In-situ studies suggest the active species contains a Co(III) site. nih.gov
The table below presents selected research findings on the catalytic oxidation activity of pyrazole-based complexes.
| Catalyst System | Substrate | Product(s) | Oxidant | Key Finding |
| L6/Cu(CH₃COO)₂ in THF | Catechol | o-Quinone | Air (O₂) | Exhibited the highest catecholase-like activity with a rate of 5.596 µmol·L⁻¹·min⁻¹. researchgate.netbohrium.com |
| L4/CoCl₂ in THF | 2-Aminophenol | 2-Aminophenoxazinone | Air (O₂) | Most effective catalyst for phenoxazinone synthase activity with a rate of 2.034 µmol·L⁻¹·min⁻¹. researchgate.netbohrium.com |
| [CoCl(µ-Cl)(Hpz(Ph))₃]₂ | Cyclohexane | Cyclohexanol and Cyclohexanone | H₂O₂ | Active for alkane oxidation under mild conditions; proceeds via a Co(III) intermediate. nih.gov |
Development of Pyrazole-Containing Polymers and Functional Materials
The incorporation of pyrazole rings into polymer backbones or as side chains can impart desirable properties such as high thermal stability, specific optical behavior, and metal-coordinating capabilities. researchgate.net The resulting functional materials have potential applications in catalysis, sensing, and electronics. researchgate.net
Pyrazole-containing polyamides have been synthesized that exhibit high thermal stability and solubility in many organic solvents. researchgate.net The conjugation between the amide group and the pyrazole ring enhances the mechanical strength and dynamical properties of these polymers. researchgate.net The ability of the pyrazole units to coordinate with metal ions also makes these polymers suitable for applications in polymeric metal catalysis. researchgate.net
Furthermore, semi-linear pyrazole-containing oligomers, copolymers, and homopolymers have been synthesized and investigated for their sensing applications. researchgate.net These materials, analyzed by UV-visible and fluorescence spectroscopy, showed high sensitivity and selectivity towards specific anions, such as acetate. researchgate.net The study of a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) thin film demonstrated thermal stability up to 275 °C, indicating the robustness of such polymers. rsc.org
Optoelectronic and Photovoltaic Applications of Pyrazole Derivatives
The conjugated π-electronic system of the pyrazole ring gives rise to promising photophysical properties, making its derivatives attractive for use in organic optoelectronics. researchgate.netmdpi.com Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, solvatochromism, and electroluminescence, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been successfully employed as emitters in OLEDs. In one study, 6-CF₃-1H-pyrazolo[3,4-b]quinolines were used to construct devices that produced a deep bluish-green emission. The best-performing device achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. researchgate.net The introduction of electron-affinic cyano groups can significantly alter the electronic and photoluminescent properties of pyrazolyl-substituted molecules, enhancing performance in the solid state by preventing tight molecular packing and reducing exciton (B1674681) quenching. researchgate.net
Organic Photovoltaics (OPVs): Pyrazole derivatives also serve as electron-donating or electron-accepting materials in the active layer of OPV cells. researchgate.net Bulk heterojunction solar cells have been fabricated using a blend of a pyrazoloquinoline derivative and a conducting polymer. researchgate.net These devices achieved a power conversion efficiency of up to 0.38%, with a short-circuit current density (Jsc) of 32.81 µA/cm² and an open-circuit voltage (Voc) of 0.78 V. researchgate.net The incorporation of highly polarized cyano groups into the pyrazole structure can enhance the ground-state dipole moments, leading to a significant increase in the open-circuit voltage of the photovoltaic cell.
The performance of some optoelectronic devices based on pyrazole derivatives is summarized in the table below.
| Device Type | Pyrazole Derivative | Role | Performance Metrics |
| OLED | 1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline (Mol3) | Emitter | Max. Brightness: ~1436.0 cd/m²; Current Efficiency: 1.26 cd/A; Emission: Bluish-green (506 nm). researchgate.net |
| OPV | 1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline (Mol3) + PDT | Donor/Acceptor Blend | Power Conversion Efficiency (PCE): ~0.38%; Jsc: 32.81 µA/cm²; Voc: 0.78 V. researchgate.net |
| OPV | Cyano-substituted pyrazoloquinoline chromophores | Acceptor | Voc up to 1.107 V, an enhancement of >40% compared to non-cyano analogues. |
Agrochemical Research and Environmental Disposition of Pyrazole Derivatives
Mechanistic Basis of Herbicidal and Fungicidal Activity
Pyrazole (B372694) derivatives have been successfully developed into commercial fungicides and herbicides that act on specific and crucial metabolic pathways in target organisms. wikipedia.orgscielo.br
The fungicidal action of many pyrazole-based compounds, particularly pyrazole carboxamides, stems from their ability to inhibit the enzyme succinate (B1194679) dehydrogenase (SDH). acs.orgglobethesis.com SDH is a critical component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the SDH enzyme, these fungicides block cellular respiration, depriving the fungal cells of energy and leading to their death. acs.orgnih.gov This mechanism has proven effective against a broad spectrum of plant pathogenic fungi. globethesis.comnih.govacs.org
In the realm of herbicides, pyrazole derivatives target different enzymatic pathways essential for plant survival. One major class of pyrazole herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgrsc.org HPPD is vital for the synthesis of plastoquinone (B1678516) and tocopherols. Inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. The absence of carotenoids results in the photo-destruction of chlorophyll (B73375), causing the characteristic bleaching symptoms in susceptible weeds. acs.org Another identified mechanism for pyrazole-based herbicides is the inhibition of transketolase (TK), an enzyme that plays a key role in the Calvin cycle of plant photosynthesis. nih.govacs.org Blocking this pathway disrupts carbon fixation, ultimately leading to plant death. nih.gov
Table 1: Mechanisms of Action for Select Pyrazole-Based Agrochemicals
| Compound Class | Agrochemical Type | Target Enzyme | Mechanism of Action | Primary Effect |
|---|---|---|---|---|
| Pyrazole Carboxamides | Fungicide | Succinate Dehydrogenase (SDH) | Binds to Complex II of the mitochondrial respiratory chain. acs.orgnih.gov | Inhibition of cellular respiration and energy production. acs.org |
| Benzoyl Pyrazoles | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Blocks the synthesis of plastoquinone and tocopherols. acs.orgrsc.org | Disruption of carotenoid biosynthesis, leading to chlorophyll bleaching. acs.org |
| Pyrazole Amides | Herbicide | Transketolase (TK) | Inhibits a key enzyme in the Calvin cycle. nih.govacs.org | Disruption of photosynthesis and carbon fixation. nih.gov |
Insecticidal Action Mechanisms of Pyrazole Carboxylate Derivatives
The insecticidal properties of pyrazole carboxylate derivatives are primarily linked to their function as mitochondrial respiration inhibitors. bohrium.com Compounds such as tebufenpyrad (B1682729) and tolfenpyrad (B1681338) disrupt the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). This inhibition halts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and the death of the insect. bohrium.comnih.gov
This mode of action provides broad-spectrum activity against various insect and mite pests. nih.govacs.org Research has focused on synthesizing novel pyrazole-5-carboxamides, inspired by commercial insecticides, to enhance potency and spectrum of activity against pests like cotton bollworms, aphids, and spider mites. bohrium.comnih.govresearchgate.net Structural modifications to the pyrazole ring and associated side chains are crucial for optimizing the insecticidal efficacy of these compounds. nih.gov
Table 2: Insecticidal Pyrazole Derivatives and Their Targets
| Compound Example | Target Pest Group | Mechanism of Action |
|---|---|---|
| Tebufenpyrad | Mites (Acaricide) | Mitochondrial Electron Transport Inhibitor (METI) at Complex I. bohrium.com |
| Tolfenpyrad | Various insects and mites | Mitochondrial Electron Transport Inhibitor (METI) at Complex I. nih.gov |
| Fipronil | Broad-spectrum insecticide | Blocks GABA-gated chloride channels in the central nervous system. wikipedia.org |
| Ethiprole | Lepidopteran insects | Blocks GABA-gated chloride channels. scirp.org |
Environmental Fate and Biodegradation Studies of Pyrazole-Based Compounds
Soil microorganisms, including bacteria and fungi, possess diverse metabolic pathways capable of breaking down complex organic molecules like pyrazole pesticides. mdpi.comnih.gov The biodegradation process can involve several enzymatic reactions, such as oxidation, dehalogenation, and the cleavage of the pyrazole ring. nih.govresearchgate.net For instance, studies on azole fungicides have identified pathways involving side-chain oxidation and the eventual loss of the azole ring structure. researchgate.net The rate and extent of biodegradation are influenced by numerous factors, including soil type, pH, temperature, moisture, and the composition of the microbial community. nih.gov
While many pyrazole derivatives are biodegradable, their persistence can vary. Some compounds may be readily mineralized by soil microbes, while others may degrade more slowly, potentially leading to the formation of intermediate metabolites. nih.govnih.gov The presence of other agrochemicals can also impact degradation rates, as some fungicides have been shown to inhibit the microbial activity responsible for breaking down herbicides. nih.gov
Table 3: Factors Influencing Biodegradation of Pyrazole Agrochemicals
| Factor | Influence on Biodegradation |
|---|---|
| Microbial Community | The presence and activity of specific microbial species with degradative enzymes are crucial for breakdown. mdpi.comnih.gov |
| Soil Properties | Soil type, organic matter content, pH, and moisture levels affect microbial activity and chemical bioavailability. nih.gov |
| Chemical Structure | Substituents on the pyrazole ring can significantly alter the compound's susceptibility to microbial attack. |
| Co-contaminants | The presence of other pesticides, such as certain fungicides, can inhibit the degradation of pyrazole herbicides. nih.gov |
| Environmental Conditions | Temperature and oxygen availability directly impact the metabolic rates of degrading microorganisms. |
Ecocompatibility Assessments of Pyrazole Carboxylates
Evaluating the ecocompatibility of pyrazole carboxylates involves assessing their potential impact on non-target organisms and the broader ecosystem. mdpi.com These assessments are a mandatory part of the regulatory approval process for any new pesticide and focus on determining the toxicity to a range of representative species.
Key areas of ecotoxicological testing include effects on aquatic organisms (fish, invertebrates like Daphnia magna), terrestrial organisms (birds, earthworms), beneficial insects (bees, predatory mites), and soil microorganisms. nih.govbeyondpesticides.org For example, the phenyl pyrazole herbicide pyraflufen-ethyl (B41820) is known to be toxic to fish and other aquatic organisms, while showing relatively low toxicity to birds and bees. beyondpesticides.org
The risk to non-target species is determined by comparing the predicted environmental concentration (PEC) of the pesticide with the concentration known to cause toxic effects (e.g., LC50 or EC50 values). The goal is to ensure that when used according to label directions, the pesticide does not pose an unacceptable risk to the environment. Research into the ecotoxicology of pyrazole derivatives aims to develop compounds with higher selectivity, meaning they are highly effective against the target pest while having minimal impact on beneficial species and the surrounding ecosystem. nih.gov
Table 4: Ecotoxicity Profile for the Representative Pyrazole Herbicide Pyraflufen-ethyl
| Organism Group | Toxicity Level | Notes |
|---|---|---|
| Birds | Relatively non-toxic | Low risk to avian species from typical exposure. beyondpesticides.org |
| Fish/Aquatic Organisms | Toxic | High toxicity necessitates measures to prevent runoff into water bodies. beyondpesticides.org |
| Bees | Relatively non-toxic | Low acute toxicity to honeybees. beyondpesticides.org |
| Soil Microorganisms | Potential for effects | Fungicidal pyrazoles, in particular, can alter soil microflora. nih.gov |
| Mammals | Varies by compound | Can cause kidney/liver damage; considered a likely carcinogen by some sources. beyondpesticides.org |
Conclusion and Future Research Perspectives
Summary of Key Academic Discoveries and Contributions Related to Ethyl 4-Cyano-1H-pyrazole-5-carboxylate
Academic research has primarily established this compound as a valuable intermediate in organic synthesis. Its discovery and utility are intrinsically linked to the broader exploration of pyrazole (B372694) chemistry. The key contributions are:
Synthetic Accessibility : Researchers have developed various synthetic routes to access the pyrazole ring system, with the Knorr pyrazole synthesis being a traditional method involving the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds. More contemporary methods, including multicomponent reactions (MCRs) and cycloadditions, have made substituted pyrazoles like this compound more accessible. mdpi.commdpi.com Its synthesis often involves precursors like ethoxymethylenemalononitrile. rsc.org
Versatile Chemical Scaffold : The compound features three key functional groups ripe for chemical modification: the pyrazole ring itself, the cyano group, and the ethyl carboxylate. This trifecta of reactivity allows chemists to use it as a starting point for creating diverse libraries of pyrazole derivatives.
Precursor to Bioactive Molecules : While not a final drug product, this compound is a key component in the synthesis of molecules with significant biological potential. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, including anti-inflammatory agents like celecoxib (B62257) and anticancer drugs. nih.govmdpi.com Therefore, derivatives stemming from this compound are of high interest in medicinal chemistry.
Identification of Current Research Gaps and Challenges in Pyrazole Carboxylate Chemistry
Despite significant progress, several challenges and knowledge gaps persist in the field of pyrazole carboxylate chemistry. Addressing these will be crucial for unlocking the full potential of compounds like this compound.
Limited Understanding of Structure-Activity Relationships (SAR) : For many pyrazole series, including those derived from this specific carboxylate, the precise relationship between the molecular structure and biological activity is not fully understood. Comprehensive SAR studies are needed to rationally design more potent and selective molecules. nih.gov
"Green" Synthesis Protocols : Many existing synthetic methods rely on harsh reagents, toxic solvents, or require high temperatures. A significant gap exists in the development of environmentally benign, efficient, and scalable "green" chemistry protocols for the synthesis of pyrazole carboxylates. ontosight.aijetir.org
Exploration of the Chemical Space : The full chemical space accessible from this compound has not been thoroughly explored. There is a vast number of potential derivatives that could be synthesized by modifying the cyano and carboxylate groups, which remain uninvestigated.
Prospective Directions in Synthetic Methodology and Derivatization
Future synthetic research will likely focus on overcoming the current challenges and expanding the chemical diversity of pyrazole derivatives.
Advanced Catalysis : The use of transition-metal catalysts, photoredox reactions, and nano-catalysts offers promising avenues for developing highly efficient and regioselective syntheses of pyrazole derivatives. mdpi.comresearchgate.net These methods could provide novel pathways to functionalize the pyrazole core of this compound.
Flow Chemistry : Implementing flow chemistry techniques can address challenges of scalability, safety, and reaction efficiency often faced in traditional batch synthesis. mdpi.com This approach would be particularly beneficial for the large-scale production of key pyrazole intermediates.
Multicomponent Reactions (MCRs) : Expanding the use of MCRs will enable the rapid, one-pot synthesis of complex, highly substituted pyrazoles from simple starting materials. mdpi.com This strategy is ideal for generating large libraries of derivatives for high-throughput screening.
Derivatization Strategies : Future work should focus on the strategic derivatization of the cyano and carboxylate functionalities. The cyano group can be converted into amides, amines, or tetrazoles, while the ester can be hydrolyzed to the carboxylic acid and coupled with various amines or alcohols, creating a wide range of new chemical entities.
Table 1: Future Synthetic and Derivatization Strategies
| Strategy | Description | Potential Advantages |
| Photoredox Catalysis | Using light to drive chemical reactions for C-H functionalization or cycloadditions. | Mild reaction conditions, high selectivity, access to novel reaction pathways. mdpi.com |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch. | Improved safety, scalability, efficiency, and process control. mdpi.com |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, rapid library synthesis. mdpi.com |
| Cyano Group Transformation | Conversion of the -C≡N group into other functional groups (e.g., amide, tetrazole). | Introduces new functionalities for biological interactions and material properties. |
| Carboxylate Modification | Amidation or transesterification of the ethyl ester group. | Allows for the introduction of diverse side chains to modulate solubility and activity. |
Future Avenues in Mechanistic Biological and Pharmacological Research
Given the broad pharmacological profile of pyrazoles, derivatives of this compound are prime candidates for drug discovery programs. mdpi.comglobalresearchonline.net
Target Identification : A critical future step is to identify the specific biological targets (e.g., enzymes, receptors) of novel derivatives. Computational modeling and high-throughput screening can accelerate this process. mdpi.comontosight.ai
Anticancer and Anti-inflammatory Research : Pyrazoles are known inhibitors of enzymes like cyclooxygenase (COX) and various protein kinases involved in cancer. nih.govmdpi.com Future research should synthesize and screen derivatives for activity against these validated targets.
Antimicrobial Drug Development : With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal compounds, a therapeutic area that warrants further investigation. jetir.orgnumberanalytics.com
Neurodegenerative Diseases : Some heterocyclic compounds have shown potential in treating neurodegenerative diseases. Exploring the neuroprotective properties of pyrazole derivatives could open up new therapeutic applications.
Opportunities in Advanced Materials, Catalysis, and Sustainable Applications
The applications of pyrazoles extend beyond medicine into materials science and catalysis. jetir.orgnumberanalytics.com
Organic Electronics : Conjugated pyrazole-based systems can possess unique photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes. jetir.orgmdpi.com The functional groups on this compound provide handles to create extended π-conjugated systems.
Coordination Chemistry and Catalysis : Pyrazoles are excellent ligands for metal ions. researchgate.netnih.gov Derivatives can be used to create novel metal-organic frameworks (MOFs) for gas storage or catalysts for a variety of organic transformations.
Agrochemicals : The pyrazole scaffold is present in various commercial pesticides and herbicides. globalresearchonline.netnumberanalytics.com New derivatives could lead to the development of more effective and environmentally safer agrochemicals.
Sustainable Chemistry : Research into using pyrazole-based catalysts for green chemical processes, such as CO2 capture or biomass conversion, represents a significant opportunity for sustainable applications. researchgate.net
Interdisciplinary Research Synergies and Collaborative Potential
The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration.
Chemistry and Biology : Synthetic chemists are needed to create novel derivatives, while pharmacologists and biochemists are essential for evaluating their biological activity and determining their mechanisms of action.
Computational and Experimental Science : Computational chemists can use molecular docking and other modeling techniques to predict the properties and biological targets of new compounds, guiding the efforts of experimental scientists and streamlining the discovery process. mdpi.comontosight.ai
Academia and Industry : Collaboration between academic research groups and the pharmaceutical or materials science industries is crucial for translating fundamental discoveries into real-world applications. ontosight.ai
By fostering these synergies, the scientific community can harness the versatility of the pyrazole scaffold to address pressing challenges in medicine, materials science, and sustainability.
Q & A
Q. What structural features of this compound influence its selectivity in enzyme inhibition studies?
- Methodological Answer : The cyano group’s electron-withdrawing effect enhances electrophilicity, favoring interactions with catalytic cysteine residues (e.g., in kinases). Compare inhibition profiles against analogs lacking the cyano group. Use X-ray crystallography to resolve enzyme-ligand binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
